Soyasaponin A1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

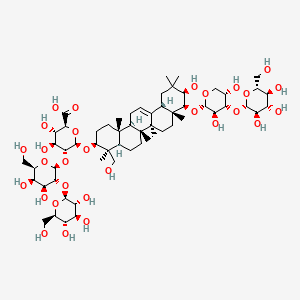

Soyasaponin A1 is a triterpenoidal saponin compound predominantly found in soybeans (Glycine max). Saponins are a class of naturally occurring compounds known for their surfactant properties and diverse biological activities, including fungicidal, antimicrobial, and insecticidal effects . This compound, along with other soyasaponins, has garnered significant interest due to its potential health benefits and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Soyasaponin A1 is typically isolated from the hydro-alcoholic extract of soybeans. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as NMR spectroscopy and mass spectrometry . The compound is obtained as a white amorphous powder with a molecular formula of C67H112O29 .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from soybean plants. The process involves large-scale solvent extraction followed by purification steps to isolate the desired saponin. Advanced chromatographic techniques are employed to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Soyasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.

Glycosylation: Enzymatic glycosylation is employed to attach sugar moieties to the aglycone, enhancing its solubility and bioavailability.

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which exhibit different biological activities and properties.

Applications De Recherche Scientifique

Soyasaponin A1 (SSA1) is a phytochemical found in soybeans that has a variety of applications, particularly in reducing inflammation and improving serum lipid profiles . Research indicates that SSA1 can be used to address atherosclerosis and other conditions related to inflammation and lipid metabolism .

Scientific Research Applications

Anti-Atherosclerotic Functionalities:

- SSA1 has demonstrated anti-atherosclerotic properties by reducing hypercholesterolemia and inflammation, which are key factors in the development of atherosclerosis .

- Animal studies show that SSA1 can decrease plaque ratio in the aortic root and innominate artery .

- SSA1 can improve serum lipid profiles by reducing triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) .

- SSA1 can lower levels of inflammatory markers such as TNF-α, MCP-1, and hs-CRP in serum .

- SSA1 reduces the expression of TLR4 and MyD88 in the aorta and innominate artery and inhibits NF-κB p65 and IκBα phosphorylation in the aorta .

Anti-Inflammatory Properties:

- SSA1 can inhibit the palmitate (PA)-induced inflammation by regulating the toll-like receptor 4 (TLR4) signaling in macrophages .

- SSA1 inhibits the recruitment of TLR4 and its adaptor molecules (MyD88 and TRIF) into lipid rafts, as well as their dimerization (TLR4/MyD88 and TLR4/TRIF) in PA-stimulated inflammatory macrophages .

- SSA1 reduces pro-inflammatory cytokines/mediators in serum, liver, and white adipose tissues (WATs) .

- SSA1 can blunt inflammation by inhibiting the ROS-mediated activation of the PI3K/Akt/NF-kB pathway .

- SSA1 suppresses the LPS-induced expression of cyclooxygenase 2 (COX-2) by inhibiting NF-kB activation .

- SSA1 blunts the LPS-induced IKKα/β phosphorylation, IkB phosphorylation and degradation, and NF-kB p65 phosphorylation and nuclear translocation .

- SSA1 reduces the LPS-induced production of reactive oxygen species (ROS) .

- SSA1 elevates superoxide dismutase (SOD) activity and the GSH/GSSG ratio .

Other potential applications:

- SSA1 may be an important dietary chemopreventive agent against colon cancer after alteration by microflora .

- Soyasaponins, including SSA1, have been shown to be antimutagenic, anticarcinogenic, antiviral, hepatoprotective, and antioxidant .

Data Tables

The search results provided do not contain comprehensive data tables.

Case Studies

The search results provide the following information that alludes to case studies:

- In one study, sixty 5-week-old ApoE-/- male mice were fed a high-fat diet and supplemented with SSA1 and SSA2 (10 and 20 μmol per kg BW, respectively) or simvastatin (10 μmol per kg BW) for 24 weeks. Results showed that SSA1 and SSA2 decreased the plaque ratio in the aortic root and innominate artery but not in the entire aorta .

Authoritative Insights

- Soyasaponins like SSA1 have demonstrated potential in reducing inflammation and modulating lipid profiles, making them relevant for addressing conditions like atherosclerosis .

- SSA1's ability to interfere with TLR4 signaling and reduce the production of inflammatory mediators highlights its potential as a therapeutic agent for inflammatory conditions .

- The anti-atherosclerotic functionalities of SSA1 suggest it may help prevent coronary heart attacks and strokes .

Mécanisme D'action

Soyasaponin A1 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.

Anti-atherosclerotic: Reduces hypercholesterolemia and inflammation by modulating the TLR4/MyD88/NF-κB signaling pathway.

Cholesterol-lowering: Enhances the excretion of bile acids and reduces the absorption of dietary cholesterol.

Comparaison Avec Des Composés Similaires

Soyasaponin A1 is part of a larger group of soyasaponins, which include soyasaponins A2, M1, M2, and M3 . While these compounds share similar structural features, this compound is unique in its specific glycosylation pattern and biological activities. For instance, soyasaponin A2 also exhibits anti-atherosclerotic properties but differs in its effects on lipid profiles and bile acid metabolism .

List of Similar Compounds

- Soyasaponin A2

- Soyasaponin M1

- Soyasaponin M2

- Soyasaponin M3

- Robinioside

Activité Biologique

Soyasaponin A1 (SSA1) is a bioactive compound derived from soybeans (Glycine max), classified as a triterpenoid saponin. This article delves into the biological activities of SSA1, highlighting its potential health benefits, mechanisms of action, and relevant research findings.

Chemical Structure and Classification

Soyasaponins are categorized into various groups based on their chemical structure, with Group A being the most prevalent in soybeans. SSA1 belongs to this group and is characterized by specific glycosylation patterns that influence its biological activity. The general structure of soyasaponins can be represented as follows:

| Group | R1 (C-3) | R2 (C-21) | R3 (C-22) | Name |

|---|---|---|---|---|

| A | -GlcUA-Gal-Glc | OH | -O-Ara-acetylXyl | SSA1 |

| OH | -O-Ara-acetylGlc | SSA2 |

1. Anti-Cancer Properties

Research indicates that soyasaponins exhibit anti-cancer effects, particularly against colon cancer. A study demonstrated that SSA1, along with other soyasaponins, was tested for its ability to suppress the growth of HT-29 colon cancer cells. While SSA1 showed limited direct activity, the overall findings suggested that soyasaponins might exert chemopreventive effects after microbial transformation in the gut, highlighting the importance of gut microflora in modulating their bioactivity .

2. Cardiovascular Health

This compound has been shown to exert anti-atherosclerotic effects. In a study involving ApoE−/− mice fed a high-fat diet, SSA1 administration significantly reduced serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). The treatment also decreased inflammatory markers such as TNF-α and MCP-1, indicating a reduction in systemic inflammation associated with atherosclerosis .

3. Neuroprotective Effects

In neuroprotective studies, SSA1 demonstrated memory-enhancing properties in animal models of cognitive impairment. Administration of SSA1 improved performance in various behavioral tests (e.g., Y-maze and Morris water maze) and promoted neuronal regeneration in the hippocampus. This suggests potential applications for SSA1 in treating neurodegenerative conditions such as Alzheimer’s disease .

4. Antimicrobial Activity

Soyasaponins have been investigated for their antimicrobial properties. Specifically, studies have shown that certain soyasaponins can inhibit the activity of β-lactamases, enzymes produced by bacteria that confer antibiotic resistance. This mechanism suggests that combining soyasaponins with β-lactam antibiotics could enhance their efficacy against resistant bacterial strains .

The biological activities of SSA1 are largely attributed to its ability to interact with cellular signaling pathways and modulate inflammation:

- TLR4/MyD88/NF-κB Pathway : Research indicated that SSA1 reduced expression levels of TLR4 and MyD88 in arterial tissues, inhibiting NF-κB activation—a key pathway involved in inflammation .

- Microbial Transformation : The transformation of soyasaponins by gut microbiota into more bioactive forms may enhance their therapeutic potential, particularly concerning cancer prevention .

Case Studies

Several studies have highlighted the diverse effects of SSA1:

- Study on Atherosclerosis : In a controlled experiment with ApoE−/− mice, SSA1 significantly altered lipid profiles and reduced plaque formation in arteries after 24 weeks of treatment .

- Neuroprotection Study : An investigation into memory enhancement showed that rats treated with SSA1 exhibited improved learning behaviors and increased neurogenesis compared to control groups .

Propriétés

Numéro CAS |

78693-94-4 |

|---|---|

Formule moléculaire |

C59H96O29 |

Poids moléculaire |

1269.4 g/mol |

Nom IUPAC |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78) |

Clé InChI |

XFXHYKZIZSNVSQ-UHFFFAOYSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

SMILES isomérique |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

melting_point |

240 - 242 °C |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.